molecular formula C21H16N2O4 B2903762 (Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951930-74-8

(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2903762
CAS No.: 951930-74-8
M. Wt: 360.369
InChI Key: FIAKAUIKHNWMIQ-OCKHKDLRSA-N
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Description

(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
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Biological Activity

(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with the CAS number 951930-74-8, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure suggests various pharmacological properties, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C21H16N2O4
  • Molecular Weight : 360.36 g/mol
  • Structure : The compound features a benzofuroxazine core with furan and pyridine substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

  • Antibacterial Activity :
    • In vitro studies demonstrate that derivatives of benzofuroxazine compounds show effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 7.80 to 12.50 µg/mL against Staphylococcus aureus and E. coli .
    • A comparative analysis of various derivatives revealed that the presence of halogen substituents significantly enhances antibacterial activity .
  • Antifungal Activity :
    • The compound has also been tested against fungal pathogens such as Candida albicans, showing moderate antifungal activity with MIC values indicating effective inhibition .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays :
    • Compounds structurally related to this compound have shown IC50 values in the low micromolar range (<10 µM) against A549 lung cancer cells and other tumor lines .
    • The selectivity index for these compounds suggests a preferential action against rapidly dividing cells compared to normal fibroblasts .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityMIC/IC50 Values
Benzofuroxazine DerivativeAntibacterialMIC 7.80 µg/mL (S. aureus)
Related Indole DerivativeAnticancerIC50 < 10 µM (A549)
Alkaloid AnalogAntifungalMIC 12.50 µg/mL (C. albicans)

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
  • Induction of Apoptosis : Cytotoxic effects observed in cancer cell lines suggest that these compounds may trigger apoptosis through mitochondrial pathways.

Properties

IUPAC Name

(2Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-20-16-5-6-18-17(12-23(13-26-18)11-15-4-2-8-25-15)21(16)27-19(20)9-14-3-1-7-22-10-14/h1-10H,11-13H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAKAUIKHNWMIQ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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